molecular formula C26H31N5O5 B11240731 N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine

N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B11240731
M. Wt: 493.6 g/mol
InChI Key: TXEFMXRFZROUKI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acid chlorides under controlled conditions such as reflux or microwave-assisted synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It may inhibit enzymes or receptors, leading to altered cellular signaling pathways. For instance, it could inhibit tubulin polymerization, affecting cell division and growth .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating genital warts and has similar structural features.

    Trimetrexate: A dihydrofolate reductase inhibitor with comparable biological activities.

Uniqueness

N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H31N5O5

Molecular Weight

493.6 g/mol

IUPAC Name

[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C26H31N5O5/c1-17-14-23(28-19-6-8-20(33-2)9-7-19)29-26(27-17)31-12-10-30(11-13-31)25(32)18-15-21(34-3)24(36-5)22(16-18)35-4/h6-9,14-16H,10-13H2,1-5H3,(H,27,28,29)

InChI Key

TXEFMXRFZROUKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC4=CC=C(C=C4)OC

Origin of Product

United States

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